(+-)-2-((4-Methoxy-6,7,8,9-tetrahydro-5H-cyclohepta(b)pyridin-9-yl)sulfinyl)-1H-benzimidazole sodium salt
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Overview
Description
It is primarily used for the treatment of gastric ulcers by inhibiting the activity of the hydrogen/potassium adenosine triphosphatase enzyme in the stomach lining . This inhibition reduces gastric acid secretion, providing relief from ulcer-related symptoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
TY-11345 is synthesized through a multi-step process involving the formation of a benzimidazole derivative with a cycloheptenopyridine ring.
Industrial Production Methods
The industrial production of TY-11345 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific solvents and catalysts to facilitate the reactions, followed by purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
TY-11345 undergoes several types of chemical reactions, including:
Oxidation: The sulfinyl group in TY-11345 can be oxidized to form sulfone derivatives.
Reduction: The sulfinyl group can also be reduced to form sulfide derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfone and sulfide derivatives, as well as substituted benzimidazole compounds .
Scientific Research Applications
TY-11345 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying proton pump inhibitors and their mechanisms.
Biology: Investigated for its effects on cellular processes involving proton pumps.
Medicine: Explored for its potential in treating various gastrointestinal disorders, including peptic ulcers and gastroesophageal reflux disease.
Industry: Utilized in the development of new pharmaceuticals targeting gastric acid-related conditions
Mechanism of Action
TY-11345 exerts its effects by inhibiting the hydrogen/potassium adenosine triphosphatase enzyme in gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. By binding to the enzyme, TY-11345 prevents the exchange of hydrogen and potassium ions, thereby reducing acid secretion. The inhibition is enhanced under weak acid conditions, making TY-11345 particularly effective in the acidic environment of the stomach .
Comparison with Similar Compounds
Similar Compounds
Comparison
TY-11345 is unique in its structure, featuring a cycloheptenopyridine ring, which distinguishes it from other proton pump inhibitors. It has been shown to have a more potent inhibitory effect on the hydrogen/potassium adenosine triphosphatase enzyme compared to omeprazole, with a lower IC50 value under weak acid conditions . Additionally, TY-11345 has demonstrated longer-lasting antisecretory effects and greater potency in preventing gastric and duodenal lesions in experimental models .
Properties
CAS No. |
137927-14-1 |
---|---|
Molecular Formula |
C18H20N3NaO2S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
sodium;9-(1H-benzimidazol-2-ylsulfinyl)-4-methoxy-2,5,6,7,8,9-hexahydrocyclohepta[b]pyridin-1-ide |
InChI |
InChI=1S/C18H20N3O2S.Na/c1-23-15-10-11-19-17-12(15)6-2-5-9-16(17)24(22)18-20-13-7-3-4-8-14(13)21-18;/h3-4,7-8,10,16H,2,5-6,9,11H2,1H3,(H,20,21);/q-1;+1 |
InChI Key |
IPAJARTUAXFVLF-UHFFFAOYSA-N |
SMILES |
COC1=CC[N-]C2=C1CCCCC2S(=O)C3=NC4=CC=CC=C4N3.[Na+] |
Canonical SMILES |
COC1=CC[N-]C2=C1CCCCC2S(=O)C3=NC4=CC=CC=C4N3.[Na+] |
Synonyms |
(+-)-2-((4-methoxy-6,7,8,9-tetrahydro-5H-cyclohepta(b)pyridin-9-yl)sulfinyl)-1H-benzimidazole sodium salt TY 11345 TY-11345 |
Origin of Product |
United States |
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